
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.519. The purity is usually 95%.
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Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dimethylamino group : Enhances solubility and biological activity.
- Morpholinoethyl moiety : Known for its role in enhancing cellular permeability.
- P-tolyloxy group : Contributes to the lipophilicity of the compound.
The molecular formula is C20H28N2O2, and its molecular weight is approximately 344.45 g/mol.
1. Pharmacological Effects
Research indicates that this compound exhibits significant activity against various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation in vitro. It has shown effectiveness against several cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through the mitochondrial pathway.
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell cycle regulation.
- Modulation of Signal Transduction Pathways : It has been found to affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
- Study 2 : In a neuroprotective model using SH-SY5Y neuroblastoma cells, the compound reduced oxidative stress markers by up to 40% compared to control groups when treated with hydrogen peroxide.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 15 | Induction of apoptosis |
Neuroprotection | SH-SY5Y | N/A | Reduction of oxidative stress |
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of similar compounds. Modifications to the dimethylamino and morpholino groups could enhance efficacy and selectivity against target pathways.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-4-10-21(11-5-18)29-17-23(27)24-16-22(26-12-14-28-15-13-26)19-6-8-20(9-7-19)25(2)3/h4-11,22H,12-17H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBIZYGMLTYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.